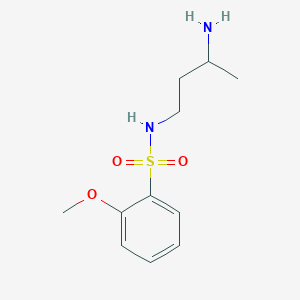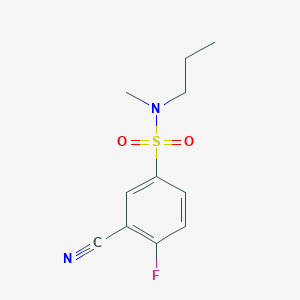
N-(3-aminobutyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminobutyl)-2-methoxybenzenesulfonamide, also known as 3-[(2-methoxyphenyl)sulfonyl]-1-butanamine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide is not fully understood. However, it has been proposed that its anti-inflammatory effects may be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. Its analgesic effects may be due to its ability to modulate the activity of ion channels involved in pain sensation.
Biochemical and Physiological Effects:
N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to reduce pain sensitivity in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various assays to study different aspects of cellular and molecular biology. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an analgesic for the treatment of chronic pain. Further research is also needed to elucidate its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
The synthesis of N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models.
In addition, N-(N-(3-aminobutyl)-2-methoxybenzenesulfonamideaminobutyl)-2-methoxybenzenesulfonamide has been investigated for its antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has been suggested that its antitumor effects may be due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(3-aminobutyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-9(12)7-8-13-17(14,15)11-6-4-3-5-10(11)16-2/h3-6,9,13H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXACKQPLTLXRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC=CC=C1OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)

![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)

![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)